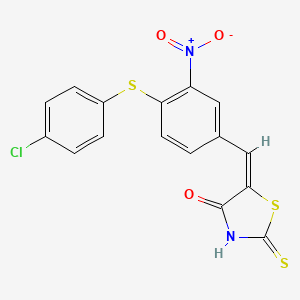![molecular formula C15H21Cl2N3O B2497867 1-{[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methyl}pyrrolidin-3-amine dihydrochloride CAS No. 1427378-97-9](/img/structure/B2497867.png)
1-{[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methyl}pyrrolidin-3-amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methyl}pyrrolidin-3-amine dihydrochloride is a synthetic organic compound that features a pyrrolidine ring, an oxazole ring, and a methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methyl}pyrrolidin-3-amine dihydrochloride typically involves multiple steps:
-
Formation of the Oxazole Ring:
- The oxazole ring can be synthesized via a cyclization reaction involving a nitrile and an aldehyde in the presence of a base.
- Reaction conditions: Typically, a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) is used in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Attachment of the Methylphenyl Group:
- The methylphenyl group is introduced through a Friedel-Crafts alkylation reaction.
- Reaction conditions: This reaction often uses a Lewis acid catalyst such as aluminum chloride (AlCl3) in an aromatic solvent like benzene or toluene.
-
Formation of the Pyrrolidine Ring:
- The pyrrolidine ring is formed via a reductive amination reaction.
- Reaction conditions: This step typically involves the use of a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in a solvent like ethanol or methanol.
Industrial Production Methods:
- Industrial production of this compound would likely involve optimization of the above synthetic routes for scale-up, focusing on yield, purity, and cost-effectiveness.
- Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions: 1-{[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methyl}pyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:
-
Oxidation: The compound can be oxidized at the amine group to form corresponding oxides or hydroxylamines.
- Common reagents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
- Major products: N-oxides, hydroxylamines.
-
Reduction: The oxazole ring can be reduced to form dihydro- or tetrahydro-oxazole derivatives.
- Common reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
- Major products: Dihydro-oxazole, tetrahydro-oxazole.
-
Substitution: The methylphenyl group can undergo electrophilic or nucleophilic substitution reactions.
- Common reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
- Major products: Halogenated derivatives, substituted phenyl derivatives.
科学研究应用
1-{[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methyl}pyrrolidin-3-amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex molecules.
作用机制
The mechanism of action of 1-{[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methyl}pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, pain, or microbial growth, depending on its specific biological activity.
相似化合物的比较
- 1-{[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]methyl}pyrrolidin-3-amine
- 1-{[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl}pyrrolidin-3-amine
- 1-{[3-(4-Fluorophenyl)-1,2-oxazol-5-yl]methyl}pyrrolidin-3-amine
Uniqueness:
- The presence of the methyl group on the phenyl ring can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it unique compared to its analogs.
This detailed overview provides a comprehensive understanding of 1-{[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methyl}pyrrolidin-3-amine dihydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
1-[[3-(4-methylphenyl)-1,2-oxazol-5-yl]methyl]pyrrolidin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O.2ClH/c1-11-2-4-12(5-3-11)15-8-14(19-17-15)10-18-7-6-13(16)9-18;;/h2-5,8,13H,6-7,9-10,16H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDOMQSJLPBHDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)CN3CCC(C3)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-tert-butyl-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide](/img/new.no-structure.jpg)
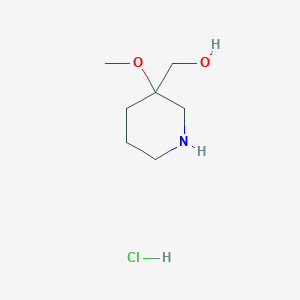
![1-methyl-3-{3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]pyrrolidine-1-carbonyl}-1,2-dihydropyridin-2-one](/img/structure/B2497790.png)
![N-(furan-2-ylmethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2497792.png)
![9-(2-methoxyethyl)-3-phenyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2497793.png)
![N-[(4-Bromophenyl)methyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2497794.png)

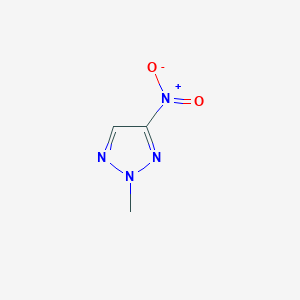
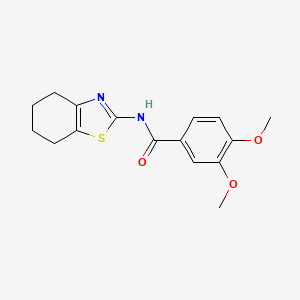
![N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2497801.png)
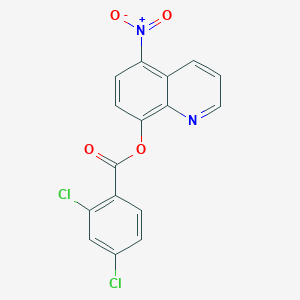
![10-(4-ethylbenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2497806.png)
